5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under microwave irradiation to obtain 5,6-diarylpyrazolo[1,5-a]pyrimidines, or using conventional heating methods to obtain 6,7-diarylpyrazolo[1,5-a]pyrimidines . The reaction conditions include the use of solvents such as dichloromethane and methanol, and the purification of the product is often achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain cancer cell lines by binding to protein kinase domains and interfering with cell proliferation and apoptosis . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism .
Comparison with Similar Compounds
Similar Compounds
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds have similar structures but differ in the substitution pattern on the pyrazole and pyrimidine rings.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: These compounds are synthesized using conventional heating methods and have different biological activities compared to 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 5-position and the phenyl group at the 3-position, which confer specific chemical reactivity and biological activity.
Biological Activity
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various methodologies that allow for the introduction of different substituents at specific positions on the pyrazolo-pyrimidine scaffold. The compound is typically synthesized through a multi-step process involving the reaction of 3-aminopyrazoles with appropriate electrophiles.
Key Structural Features:
- The 5-chloro group enhances the compound's lipophilicity and may influence its interaction with biological targets.
- The 3-phenyl substitution is critical for modulating the binding affinity to specific kinases.
Anticancer Properties
This compound has shown significant potential as an anticancer agent due to its ability to inhibit key kinases involved in cell proliferation and survival.
-
Pim-1 Inhibition :
- Pim-1 is a serine/threonine kinase implicated in various cancers. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, including 5-chloro derivatives, have been identified as potent inhibitors of Pim-1. In cell-based assays, these compounds demonstrated submicromolar potency in inhibiting the phosphorylation of BAD protein, which is crucial for cell survival pathways .
- Dual Kinase Inhibition :
Selectivity Profile
The selectivity profile of this compound is noteworthy. In a panel of 119 oncogenic kinases:
- It exhibited >95% inhibition at 1 μM against Pim-1 and TRKC.
- Other kinases showed varying degrees of inhibition, with a selectivity score of 0.14, indicating a favorable safety profile for further development .
Case Study 1: Antiproliferative Activity
In vitro studies demonstrated that this compound had significant antiproliferative effects against various cancer cell lines (e.g., A549 lung cancer and MDA-MB-231 breast cancer) with IC50 values ranging from 2.6 to 34.9 μM .
Case Study 2: Mechanistic Insights
Molecular docking studies have elucidated the binding modes of this compound to target proteins. The interaction dynamics suggest that the chlorine atom and phenyl group play crucial roles in stabilizing the binding conformation within the active sites of kinases .
Summary of Findings
Biological Activity | Observations |
---|---|
Pim-1 Inhibition | Submicromolar potency; significant reduction in BAD phosphorylation |
Flt-3 Inhibition | Dual inhibition observed; selectivity towards Pim-1 |
Antiproliferative Effects | Effective against A549 and MDA-MB-231 with IC50 values between 2.6 - 34.9 μM |
Selectivity Score | ; indicates low off-target effects |
Properties
IUPAC Name |
5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMAELDIAWYAQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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